
Del-22379
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DEL-22379 es un inhibidor de molécula pequeña que se dirige a la dimerización de la quinasa regulada por señales extracelulares (ERK). Ha mostrado potencial para prevenir la progresión tumoral al inhibir la dimerización de ERK sin afectar su fosforilación. Este compuesto ha sido estudiado extensamente por su papel en el tratamiento del cáncer, particularmente en tumores con activación aberrante de la vía de señalización RAS-ERK .
Aplicaciones Científicas De Investigación
DEL-22379 ha sido ampliamente estudiado por sus posibles aplicaciones en el tratamiento del cáncer. Ha demostrado eficacia en la inhibición del crecimiento de células tumorales que albergan oncogenes de la vía RAS-ERK. En modelos animales, this compound ha demostrado inducir la apoptosis y prevenir la progresión tumoral y la metástasis . Además, se ha utilizado en la investigación para comprender el papel de la dimerización de ERK en el cáncer y para desarrollar nuevas estrategias terapéuticas que se dirijan a esta vía .
Mecanismo De Acción
DEL-22379 ejerce sus efectos al inhibir la dimerización de ERK, un paso clave en la activación de la vía de señalización de ERK. Al unirse a la interfaz de dimerización de ERK, this compound evita la formación de dímeros de ERK, bloqueando así la señalización aguas abajo que conduce al crecimiento tumoral y la progresión . Este mecanismo es único porque no afecta la fosforilación de ERK, que es un objetivo común para otros inhibidores .
Análisis Bioquímico
Biochemical Properties
Del-22379 plays a significant role in biochemical reactions by inhibiting the dimerization of ERK. This inhibition occurs through direct binding to the dimerization interface of ERK, with an inhibitory concentration (IC50) of approximately 500 nanomolar . By preventing ERK dimerization, this compound disrupts the downstream signaling cascade, which includes the activation of various transcription factors and kinases such as ELK and RSK1 . This disruption leads to the induction of apoptosis in cancer cells harboring mutations in the RAS-ERK pathway .
Cellular Effects
This compound has been shown to exert profound effects on various cell types, particularly cancer cells. In BRAF-mutant anaplastic thyroid carcinoma cells, this compound impairs ERK activation, leading to reduced cell viability and metastasis-related processes . Additionally, this compound modulates the transcriptional landscape of these cells, resulting in altered gene expression profiles . In vivo studies have demonstrated that this compound significantly reduces tumor growth and dissemination in BRAF-mutant cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the dimerization interface of ERK, thereby preventing its dimerization and subsequent activation . This inhibition does not affect the phosphorylation status of ERK, allowing it to remain in its monomeric form . The disruption of ERK dimerization impedes the activation of downstream targets, including transcription factors and kinases, ultimately leading to apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound continues to induce apoptosis and inhibit tumor progression in various cancer models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 15 milligrams per kilogram administered intraperitoneally, this compound effectively inhibits tumor progression and metastasis in xenograft models . Higher doses have been associated with increased toxicity, highlighting the importance of optimizing dosage to balance efficacy and safety . Threshold effects have been observed, with lower doses being insufficient to achieve significant therapeutic outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit ERK dimerization and contribute to the overall therapeutic effects of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits good cell permeability, allowing it to reach intracellular targets effectively . This compound accumulates in tumor tissues, where it exerts its inhibitory effects on ERK dimerization . The distribution pattern within different tissues and its impact on localization are critical factors influencing its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ERK to prevent its dimerization . The compound does not appear to affect the nuclear translocation of ERK, allowing it to remain in the cytoplasm and inhibit downstream signaling .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de DEL-22379 involucra múltiples pasos, comenzando con la preparación de intermedios. Uno de los intermedios clave se prepara mediante la condensación del ácido 2-oxoindolina-5-carboxílico con varios aldehídos aromáticos. El paso final involucra la condensación del intermedio con 1-naftaldheído para producir this compound .
Métodos de producción industrial: la síntesis generalmente involucra técnicas estándar de síntesis orgánica, que incluyen reacciones de condensación, pasos de purificación y caracterización utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN) .
Análisis De Reacciones Químicas
Tipos de reacciones: DEL-22379 principalmente experimenta reacciones de sustitución durante su síntesis. El compuesto está diseñado para inhibir la dimerización de ERK, y su estructura química le permite interactuar con objetivos moleculares específicos sin sufrir transformaciones químicas significativas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen el ácido 2-oxoindolina-5-carboxílico, varios aldehídos aromáticos y 1-naftaldheído. Las reacciones generalmente se llevan a cabo en condiciones suaves, con un control cuidadoso de la temperatura y el pH para asegurar un alto rendimiento y pureza .
Productos principales formados: El producto principal formado a partir de la síntesis de this compound es el compuesto final en sí. Durante la síntesis, se forman intermedios, que luego se convierten en this compound a través de reacciones posteriores .
Comparación Con Compuestos Similares
DEL-22379 es único en su capacidad para inhibir la dimerización de ERK sin afectar su fosforilación. Otros compuestos que se dirigen a la vía de ERK, como vemurafenib y dabrafenib, principalmente inhiben la fosforilación de ERK y a menudo están sujetos a mecanismos de resistencia debido a la reactivación de la vía . Los compuestos similares a this compound incluyen varios análogos que se han sintetizado y evaluado por sus tasas inhibitorias en líneas celulares tumorales. Algunos de estos análogos incluyen los compuestos 5h, 9c, 9e y 9h, que han mostrado una potencia comparable a this compound .
Propiedades
IUPAC Name |
N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQUULPXCZAKMS-XKZIYDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
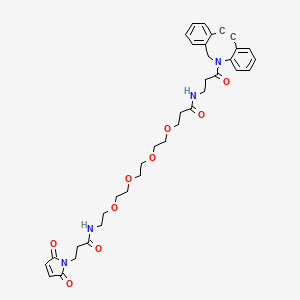
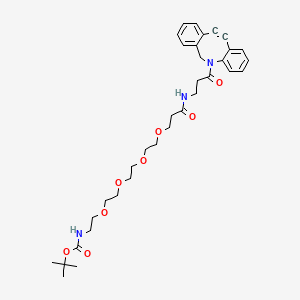
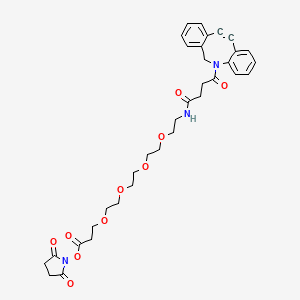
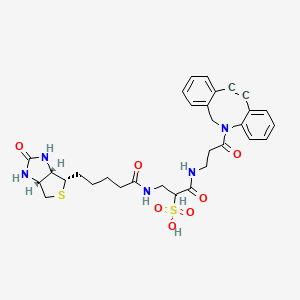

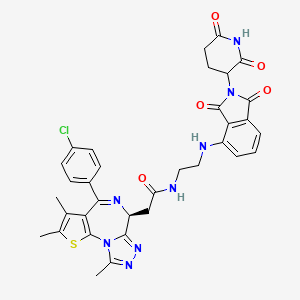

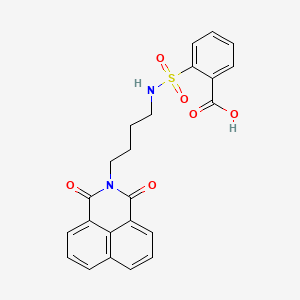
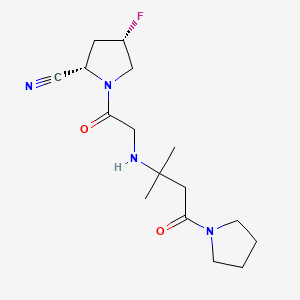
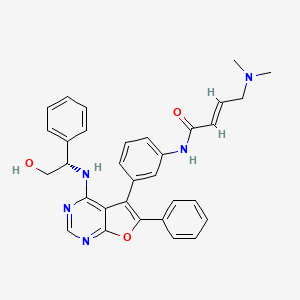
![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)


